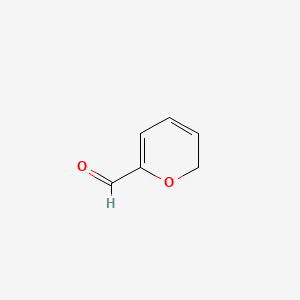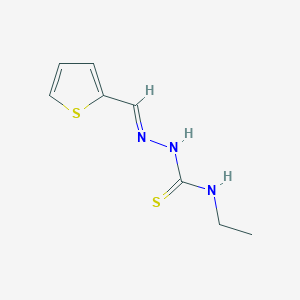
CPCCOEt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
CPCCOEt is a chemical compound known for its role as a selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). This compound has garnered significant interest in the field of neuropharmacology due to its ability to modulate glutamate signaling without directly affecting glutamate binding .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CPCCOEt involves several key steps:
Directed Acylation: Phenol and maleic anhydride are used as starting materials.
Intramolecular Cyclization: This step is catalyzed by iodine.
Cyclopropanation: Corey’s dimethyloxosulfonium methylide is employed for this reaction.
Esterification: The intermediate product undergoes esterification.
Oximation: The final step involves the formation of the oxime group
The overall yield of these procedures ranges from 20.1% to 29.5%, and the structures of all intermediates and final products are confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be scaled up for industrial applications. The use of readily available starting materials and common reagents makes this process feasible for large-scale production.
化学反応の分析
Types of Reactions
CPCCOEt undergoes various chemical reactions, including:
Oxidation: This reaction can modify the oxime group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced to the chromen ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties .
科学的研究の応用
CPCCOEt has several scientific research applications:
Neuropharmacology: It is used to study the modulation of mGluR1 and its effects on neuronal signaling
Cancer Research: The compound has shown potential in enhancing the effects of cytostatic drugs in tumor cells.
Neuroscience: It is used to investigate the role of mGluR1 in synaptic transmission and plasticity.
作用機序
The compound acts as a non-competitive antagonist of mGluR1 by preventing the interaction between the agonist-bound extracellular domain and the transmembrane domain. This inhibition does not affect glutamate binding but modulates receptor signaling, leading to altered neuronal responses .
類似化合物との比較
Similar Compounds
2-Methyl-6-(phenylethynyl)pyridine hydrochloride: Another mGluR antagonist with different selectivity.
6-Amino-N-cyclohexyl-N,3-dimethylthiazolo(3,2-a)benzimidazole-2-carboxamide: A compound with similar inhibitory effects on mGluR1.
Uniqueness
CPCCOEt is unique due to its selective non-competitive antagonism of mGluR1, which allows for modulation of receptor activity without directly affecting glutamate binding. This property makes it a valuable tool in neuropharmacological research .
特性
分子式 |
C13H13NO4 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC名 |
ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3/b14-11+ |
InChIキー |
FXCTZFMSAHZQTR-SDNWHVSQSA-N |
SMILES |
CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2 |
異性体SMILES |
CCOC(=O)C12CC1/C(=N/O)/C3=CC=CC=C3O2 |
正規SMILES |
CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2 |
同義語 |
7-(hydroxyimino)cyclopropan(b)chromen-1a-carbxoylic acid ethyl ester CPCCOEt |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-6,10,14,18,22,26,30,34,38-nonaenyl] dihydrogen phosphate](/img/structure/B1238534.png)

![17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;2,2,2-trifluoroacetate](/img/structure/B1238536.png)
![[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B1238539.png)
](/img/structure/B1238540.png)






